Gefitinib hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINXWLATMJDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597850 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184475-56-7, 184475-55-6 | |
| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gefitinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The transesterification step replaces the acetyl group of Compound I with a hydroxyl group, facilitated by methanol and sodium carbonate at 40–50°C. This exothermic reaction requires precise temperature control to avoid byproduct formation. The condensation step employs N-(3-chloropropyl)morpholine, where the chlorine atom acts as a leaving group, enabling nucleophilic substitution at the quinazoline’s 6-position. DMF serves as both solvent and catalyst, enhancing reaction kinetics at 80–90°C.
Key parameters:
Yield and Purity Enhancements
Patent CN105503748A reports a 87% yield after crystallization, attributed to streamlined purification. Residual DMF is removed via vacuum distillation, and crude product recrystallization in methanol eliminates morpholine byproducts. HPLC analysis confirms purity exceeding 99%, critical for pharmaceutical compliance.
Nitro Reduction and Dimroth Rearrangement Approach
Stepwise Synthesis and Challenges
The nitro reduction method avoids corrosive reagents like phosphoryl chloride, enhancing safety. Reduction of the nitro group to an amine (using Zn/HCl or Pd/C/H₂) proceeds at 60–80°C in aqueous ethanol, yielding 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile hydrochloride. Subsequent reaction with N,N-dimethylformamide dimethyl acetal forms a formamidine intermediate, which undergoes Dimroth rearrangement with 3-chloro-4-fluoroaniline to assemble the quinazoline ring.
Advantages:
Industrial Scalability
This method’s mild conditions (60–80°C, ambient pressure) reduce equipment costs. However, the Dimroth rearrangement’s sensitivity to stoichiometry demands exact molar ratios of formamidine and aniline to prevent oligomerization. Pilot-scale trials achieved 85% yield with >98% purity, though scalability requires rigorous pH control during crystallization.
Comparative Analysis of Methodologies
The transesterification route offers higher yields and simpler workup, making it preferable for industrial use. Conversely, the nitro reduction method’s avoidance of high-pressure reactors suits smaller-scale production.
While the cited patents focus on gefitinib freebase or monohydrochloride, dihydrochloride formation necessitates additional protonation. Dissolving gefitinib freebase in ethanol and adding two equivalents of hydrochloric acid (37% w/w) at 0–5°C precipitates the dihydrochloride salt. Crystallization from isopropanol achieves >99.5% purity, though this step is not explicitly detailed in the provided patents.
Critical factors for dihydrochloride synthesis:
-
Stoichiometry: Excess HCl induces amorphous precipitation.
-
Temperature: Controlled cooling ensures crystalline form stability.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Photochemical Reactions and Stability
Gefitinib dihydrochloride undergoes photodegradation under UV light, generating reactive metabolites (e.g., DMOR-GFT) that exhibit phototoxicity. Key findings include:
- Photodegradation Pathways :
- Lipid Peroxidation : DMOR-GFT induces lipid peroxidation via Type I (radical-mediated) mechanisms, with a rate constant of for quenching by DMBA .
- Protein Oxidation : Gefitinib and DMOR-GFT photosensitize protein carbonylation in human serum albumin (HSA), mediated by singlet oxygen () with quantum yield .
Phototoxicity Metrics :
| Metabolite | Photoirritation Factor (PIF) | Lipid Peroxidation (TBARS) | DNA Damage (Comet Assay) |
|---|---|---|---|
| DMOR-GFT | 48 | High | Moderate |
| DMT-GFT | 7 | Negligible | High |
| DF-GFT | 1 | None | None |
| Data sourced from . |
Biochemical Interactions
Gefitinib dihydrochloride inhibits EGFR phosphorylation (IC = 15.5 nM for wild-type EGFR) and modulates downstream signaling pathways . Notable interactions include:
- EGFR Binding : Forms a halogen bond with Leu788 and hydrogen bonds with Met793 in the ATP-binding pocket .
- Cellular Uptake : Enhanced fluorescence in hydrophobic environments (e.g., HSA or HaCaT cells), indicating preferential accumulation in lipid-rich regions .
Fluorescence Properties :
| Environment | Emission Maximum (nm) | Lifetime (ns) |
|---|---|---|
| Cyclohexane | 390 | 3.2 |
| HSA | 390 | 1.3 |
| HaCaT Cells | 410 | 1.5 |
| Data from . |
Stability and Degradation
- Thermal Stability : Stable at room temperature for 2 years; solutions in DMSO or ethanol remain stable for 1 month at -20°C .
- Hydrolytic Degradation : Susceptible to hydrolysis under acidic or alkaline conditions, leading to cleavage of the morpholinopropyl side chain .
Degradation Products :
| Condition | Major Degradation Product |
|---|---|
| Acidic pH | 4-Defluoro-4-hydroxy gefitinib |
| Alkaline pH | O-Demethyl gefitinib |
| Based on . |
Comparative Reactivity with Analogues
Scientific Research Applications
Non-Small Cell Lung Cancer (NSCLC)
Gefitinib is predominantly utilized as a first-line treatment for patients with advanced NSCLC harboring specific EGFR mutations. Clinical trials have demonstrated that gefitinib significantly improves progression-free survival (PFS) compared to traditional chemotherapy regimens.
- Efficacy in EGFR-Mutated NSCLC : In a phase III trial (IPASS), gefitinib showed superior efficacy over carboplatin-paclitaxel in chemotherapy-naive patients with adenocarcinoma and EGFR mutations . The median PFS was notably longer for patients treated with gefitinib.
- Combination Therapy : Recent studies have explored the combination of gefitinib with other agents. For instance, combining gefitinib with anlotinib has shown significant improvements in PFS for treatment-naïve patients with advanced NSCLC compared to gefitinib alone .
| Study | Treatment Group | Median PFS (Months) | Overall Survival (Months) |
|---|---|---|---|
| IPASS | Gefitinib | 9.2 | Not reached |
| Anlotinib + Gefitinib | 14.8 | 35.0 | |
| Gefitinib Alone | 9.0 | 28.9 |
Other Cancers
Beyond NSCLC, gefitinib has been investigated for its efficacy in other malignancies:
- Breast Cancer : Some studies suggest that gefitinib may benefit patients with breast cancer that expresses EGFR, although results are less conclusive than those for NSCLC .
- Colorectal Cancer : Research indicates that gefitinib can inhibit growth in colorectal cancer cell lines expressing EGFR, although its clinical application remains limited compared to NSCLC .
Notable Case Studies
- Phase II Trial in Advanced NSCLC : A study involving 82 patients with advanced NSCLC found that 75% achieved an objective response when treated with gefitinib at a dose of 250 mg daily. The median progression-free survival was reported at 8.9 months .
- Gefitinib vs. Chemotherapy : In a randomized clinical trial comparing gefitinib plus chemotherapy to gefitinib alone in patients with untreated EGFR-mutant NSCLC brain metastases, the combination therapy significantly improved overall survival and response rates .
Safety Profile
Gefitinib is generally well tolerated; however, common adverse events include skin rash and diarrhea. In clinical trials, the incidence of grade 3 or higher adverse events has been manageable, making it a viable option for long-term treatment in eligible patient populations .
Mechanism of Action
Gefitinib dihydrochloride exerts its effects by selectively inhibiting the EGFR tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation and activation of EGFR. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar EGFR Inhibitors
Canertinib Dihydrochloride
Canertinib (CI-1033) shares a quinazoline core with gefitinib but differs in side-chain positioning and functional groups. While gefitinib has a basic side chain at C6, canertinib incorporates an acrylamide group at C6 and migrates the basic side chain to C7, enabling covalent binding to EGFR . Canertinib inhibits EGFR, HER2, and ErbB-4 tyrosine kinases, showing broader target selectivity than gefitinib . However, clinical trials in NSCLC were discontinued due to severe skin toxicity, though Phase II trials in metastatic breast cancer demonstrated partial efficacy .
Pelitinib (EKB-569)
Pelitinib, another quinazoline derivative, replaces the quinazoline core with a cyanoquinoline scaffold. It incorporates a dialkylamino group on the acrylamide β-position, enhancing cysteine reactivity and reducing lipophilicity .
Comparison with Non-Dihydrochloride EGFR Inhibitors
Lapatinib
Lapatinib, a dual EGFR/HER2 inhibitor, shows superior potency in HER2-positive breast cancer (IC50: 7 ± 1 μM in MCF-7 cells) compared to gefitinib (IC50: 10 ± 1 μM) .
Selenium/Thioether Quinazoline Derivatives
Novel 4-selenoquinazoline and 4-sulfenylquinazoline compounds (e.g., G4, G5, G7) demonstrate enhanced EGFR inhibition over gefitinib. At 1 μM, G5 achieves 80% inhibition in A549 cells versus gefitinib’s 65%, attributed to 6-chloro substitutions that optimize steric interactions .
| Compound | IC50 (A549 Cells) | Key Structural Feature |
|---|---|---|
| Gefitinib | 10 ± 1 μM | Quinazoline core, C6 side chain |
| G5 (4-selenoquinazoline) | 0.8 μM | 6-chloro substitution |
Physicochemical and Clinical Synergy Comparisons
Solubility and Drug Delivery
Gefitinib dihydrochloride’s enhanced solubility facilitates nanoparticle encapsulation (e.g., SMA-NPs with DSPE-PEG3000), improving tumor targeting . In contrast, non-salt EGFR inhibitors like pelitinib rely on structural modifications for solubility .
Synergistic Combinations
Gefitinib dihydrochloride synergizes with tucatinib (HER2 inhibitor) and LY2874455 (FGFR inhibitor) in breast cancer organoids, reducing tumor growth by 60% in combination therapies . Canertinib lacks documented synergy due to its discontinued status.
Biological Activity
Gefitinib dihydrochloride, commonly known as gefitinib, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) that harbors specific EGFR mutations. This article explores the biological activity of gefitinib, its mechanism of action, clinical efficacy, and safety profile based on diverse research findings and case studies.
Gefitinib exerts its therapeutic effects by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its phosphorylation and activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, particularly the Ras-Raf-MAPK and PI3K-Akt pathways. The overexpression of EGFR in various carcinomas leads to enhanced cell survival and proliferation; thus, gefitinib's action helps to counteract these effects, promoting apoptosis in cancer cells .
Pharmacokinetics
Gefitinib is administered orally and exhibits a mean bioavailability of approximately 60%. Peak plasma concentrations occur between 3 to 7 hours post-administration. Food intake does not significantly affect its bioavailability, allowing for flexible dosing schedules . The drug is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, which may impact its efficacy based on individual genetic polymorphisms .
Overall Survival and Progression-Free Survival
Numerous studies have evaluated gefitinib's effectiveness in NSCLC patients with EGFR mutations. A significant analysis involving 1,231 patients compared gefitinib with standard chemotherapy. The results indicated no statistically significant difference in overall survival (OS) between the two groups (HR = 1.01, 95% CI = 0.88 to 1.17) but highlighted gefitinib's superior progression-free survival (PFS) rates .
In a real-world study involving 120 patients treated with gefitinib as first-line therapy, the overall response rate (ORR) was reported at 59.2% , with a median PFS of 14.5 months and median OS of 33 months . These findings underscore gefitinib's role as a frontline treatment option for patients with advanced NSCLC.
Comparative Studies
A randomized clinical trial compared gefitinib plus chemotherapy against gefitinib alone. The combination therapy demonstrated improved intracranial objective response rates (85% vs. 63%) and longer median OS (35.0 vs. 28.9 months) compared to gefitinib monotherapy . This suggests that while gefitinib is effective on its own, its efficacy may be enhanced when combined with chemotherapy.
Safety Profile
The safety profile of gefitinib has been characterized by common adverse events such as rash, diarrhea, and liver enzyme elevations. In a comprehensive review of clinical trials involving over 12,000 patients, adverse events were primarily grade 1 or 2 in severity . The most frequently reported side effects included:
- Rash : Occurred in approximately 41.7% of patients.
- Diarrhea : Reported in about 9.2% .
- Elevated liver enzymes : Noted in 3.3% of cases.
Severe adverse events were less common but included instances requiring discontinuation of therapy due to hepatotoxicity or severe skin reactions .
Case Studies and Real-World Evidence
A notable case study from Vietnam evaluated the use of gefitinib in patients with advanced NSCLC harboring EGFR mutations. This study reported an ORR of 59.2% and a disease control rate (DCR) of 95.8% , reinforcing gefitinib's effectiveness as a first-line treatment option regardless of patient performance status or smoking history .
Summary Table: Clinical Outcomes with Gefitinib
| Study Type | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|
| Randomized Trials vs Chemotherapy | Not significantly different | Varies (up to 14.5 months) | No significant difference |
| Real-World Analysis | 59.2% | 14.5 months | 33 months |
| Gefitinib + Chemotherapy | 80% | Not specified | Longer than monotherapy |
Q & A
Q. What is the molecular mechanism of action of gefitinib dihydrochloride in targeting EGFR, and how can researchers validate its inhibitory activity in vitro?
Gefitinib dihydrochloride selectively inhibits EGFR tyrosine kinase by binding to the ATP-binding site, preventing autophosphorylation and downstream signaling. To validate activity, researchers can use:
- Kinase inhibition assays (e.g., ELISA-based phosphorylation assays with recombinant EGFR, IC50 determination) .
- Cell viability assays (e.g., MTT or colony formation assays in EGFR-overexpressing cell lines like PC-9 or A549) .
- Western blotting to assess EGFR phosphorylation status and downstream markers (e.g., MAPK, AKT) .
Q. What experimental models are appropriate for evaluating gefitinib dihydrochloride’s efficacy in non-small-cell lung cancer (NSCLC)?
- In vitro models : EGFR-mutant NSCLC cell lines (e.g., H1975 for T790M resistance, HCC827 for exon 19 deletions) .
- In vivo models : Xenograft mice implanted with EGFR-driven tumors. Measure tumor volume reduction and survival rates. Include controls for resistance mechanisms (e.g., T790M mutations) .
- Patient-derived organoids to mimic tumor heterogeneity and drug response .
Q. How should researchers handle gefitinib dihydrochloride in laboratory settings to ensure safety and stability?
- Storage : Store at -20°C in anhydrous DMSO (10 mM stock solutions). Avoid freeze-thaw cycles .
- Safety protocols : Use PPE (gloves, lab coat) and work in a fume hood. Neutralize spills with inert absorbents (e.g., vermiculite) .
- Stability testing : Monitor degradation via HPLC under varying pH/temperature conditions .
Advanced Research Questions
Q. How can researchers address contradictory data on gefitinib dihydrochloride’s efficacy in EGFR wild-type vs. mutant tumors?
- Stratify patient-derived data by EGFR mutation status (e.g., exon 19 deletions vs. L858R) using PCR or NGS .
- Combine functional assays (e.g., phospho-EGFR quantification) with clinical response metrics (RECIST criteria) to correlate molecular targets with outcomes .
- Analyze meta-data from trials like Schiller et al. (2002), which compared gefitinib with platinum-based therapies in heterogeneous NSCLC cohorts .
Q. What methodologies are recommended for studying acquired resistance to gefitinib dihydrochloride in NSCLC?
- Resistance induction : Expose EGFR-mutant cell lines to incremental gefitinib doses over 6–12 months. Monitor T790M mutations via droplet digital PCR .
- Combination therapies : Test gefitinib with osimertinib (third-generation EGFR-TKI) or MET inhibitors in co-culture models .
- Single-cell RNA sequencing to identify transcriptomic changes in resistant subpopulations .
Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) parameters be optimized in preclinical gefitinib dihydrochloride studies?
- PK profiling : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models. Calculate AUC, Cmax, and half-life .
- PD biomarkers : Corrogate PK data with EGFR phosphorylation inhibition in tumor biopsies .
- Dose escalation designs : Apply the Fibonacci sequence for Phase I trials to determine MTD while monitoring toxicity (e.g., renal impairment) .
Q. What statistical approaches are critical for analyzing gefitinib dihydrochloride’s synergistic effects in combination therapies?
- Chou-Talalay method : Calculate combination indices (CI <1 indicates synergy) using CompuSyn software .
- Multivariate Cox regression to adjust for confounders (e.g., performance status, comorbidities) in survival analyses .
- Machine learning : Train models on omics datasets to predict synergy with immune checkpoint inhibitors .
Methodological Guidelines
- Reproducibility : Follow Beilstein Journal’s standards for experimental reporting, including batch-specific purity (>99%) and detailed synthesis protocols .
- Data validation : Use orthogonal assays (e.g., SPR for binding affinity alongside kinase assays) to confirm target engagement .
- Ethical compliance : For clinical data reuse, adhere to IRB protocols and anonymize patient identifiers per regulatory guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
